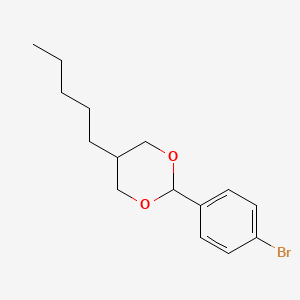

2-(4-Bromophenyl)-5-pentyl-1,3-dioxane

Description

Contextual Overview of 1,3-Dioxanes as Cyclic Acetals in Organic Synthesis

1,3-Dioxanes are classified as cyclic acetals. organic-chemistry.org They are most commonly formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. organic-chemistry.org This reaction is reversible and is a fundamental method for the protection of carbonyl groups. The stability of the 1,3-dioxane (B1201747) ring under neutral or basic conditions makes it an effective protecting group, which can be readily removed under acidic conditions to regenerate the original carbonyl compound. organic-chemistry.org This protective strategy is crucial in multi-step syntheses of complex organic molecules, preventing unwanted reactions at the carbonyl functionality while other parts of the molecule are being modified.

Significance of Substituted 1,3-Dioxanes in Stereochemical Research and Complex Molecule Construction

Substituted 1,3-dioxanes are of paramount importance in the field of stereochemistry. The chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane (B81311), allows for the study of conformational preferences of various substituents. researchgate.net The orientation of substituents (axial or equatorial) on the ring can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable insights into steric and electronic effects. researchgate.netjournals.co.za This understanding of stereoisomerism is critical in the synthesis of stereochemically defined molecules, a vital aspect in the development of pharmaceuticals and other bioactive compounds. journals.co.za

Furthermore, the stereochemistry of 1,3-dioxanes can be leveraged to control the stereochemical outcome of reactions on appended side chains, making them valuable chiral auxiliaries in asymmetric synthesis. The predictable geometry of the dioxane ring can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Structural Specificity of 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane within the Dioxane Class

The defining features of this compound are the substituents attached to the core 1,3-dioxane ring. At the 2-position, there is a 4-bromophenyl group, and at the 5-position, a pentyl group.

The presence of the bulky 4-bromophenyl group at the 2-position is expected to have a significant influence on the conformational equilibrium of the dioxane ring. Generally, large substituents at the 2-position prefer to occupy the equatorial position to minimize steric interactions. The stereochemistry at the 5-position, with the pentyl group, introduces another layer of complexity. The relative orientation of the 2- and 5-substituents can lead to the existence of cis and trans diastereomers, each with distinct physical and spectroscopic properties.

While specific experimental data for this compound is scarce, its basic properties can be identified through chemical databases.

| Property | Value |

| CAS Number | 320423-73-2 |

| Molecular Formula | C₁₅H₂₁BrO₂ |

| Molecular Weight | 313.2 g/mol |

Data sourced from Chemazone. chemazone.com

The synthesis of this compound would likely involve the condensation of 4-bromobenzaldehyde (B125591) with 2-pentyl-1,3-propanediol under acidic conditions. The stereochemical outcome of such a synthesis would depend on the stereochemistry of the starting diol and the reaction conditions.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-pentyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIXZQLHAOJXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1COC(OC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 5 Pentyl 1,3 Dioxane and Analogous Systems

General Principles of 1,3-Dioxane (B1201747) Formation through Acetalization Reactions

Acetalization is the most common and direct method for the synthesis of 1,3-dioxanes. wikipedia.org This reaction involves the condensation of a carbonyl compound with a 1,3-diol. The formation of the 1,3-dioxane ring is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the product side. thieme-connect.de

The fundamental reaction for forming the 1,3-dioxane ring is the acid-catalyzed condensation of an aldehyde or a ketone with a 1,3-diol. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(4-bromophenyl)-5-pentyl-1,3-dioxane, this would involve the reaction of 4-bromobenzaldehyde (B125591) with 2-pentyl-1,3-propanediol.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of the 1,3-diol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the cyclic acetal (B89532), the 1,3-dioxane. thieme-connect.de

A standard laboratory procedure often employs an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene, which allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.org Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org

Table 1: Key Components in Acetalization for this compound

| Component | Role | Specific Precursor |

| Carbonyl Precursor | Provides the C2 carbon and its substituent | 4-bromobenzaldehyde |

| 1,3-Diol | Forms the C4, C5, C6 backbone of the ring | 2-pentyl-1,3-propanediol |

| Catalyst | Activates the carbonyl group | Brønsted or Lewis acids |

| Water removal system | Drives the reaction equilibrium | Dean-Stark trap, molecular sieves |

A wide array of catalysts can be employed to facilitate the formation of 1,3-dioxanes. These can be broadly categorized into Brønsted acids and Lewis acids.

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are commonly used. These catalysts work by donating a proton to the carbonyl oxygen.

Lewis Acids: Aprotic acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and zirconium tetrachloride (ZrCl₄) are also effective catalysts. organic-chemistry.org They function by accepting an electron pair from the carbonyl oxygen, thereby activating the carbonyl group.

Heterogeneous Catalysts: Solid acid catalysts like clays, zeolites, and ion-exchange resins have gained attention as they can be easily separated from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling.

The choice of catalyst can influence the reaction rate and selectivity. For instance, some catalysts may offer higher chemoselectivity, allowing for the protection of an aldehyde in the presence of a ketone. organic-chemistry.org

Prins Cyclization Strategies for 1,3-Dioxane Synthesis

The Prins reaction provides an alternative route to 1,3-dioxanes, involving the acid-catalyzed reaction of an alkene with an aldehyde. wikipedia.orgmpg.de For the synthesis of a 2,5-disubstituted 1,3-dioxane, this would typically involve the reaction of a substituted alkene with an aldehyde.

In the context of synthesizing 2-aryl-1,3-dioxanes, the Prins cyclization of a styrene (B11656) derivative with formaldehyde (B43269) is a well-established method. rsc.orgresearchgate.net To synthesize a 5-alkyl-substituted analog, a corresponding substituted alkene would be required. The reaction is typically catalyzed by strong acids and proceeds through a carbocation intermediate. mpg.de The stereochemistry of the resulting 1,3-dioxane can be influenced by the reaction conditions and the nature of the catalyst. thieme-connect.com

Recent advancements have focused on developing more selective and environmentally friendly catalytic systems for the Prins reaction, including the use of solid acid catalysts and ionic liquids. rsc.orgresearchgate.net

Oxa-Michael Reaction and Other Annulation Methodologies for 1,3-Dioxane Ring Systems

The oxa-Michael reaction, or oxo-Michael addition, involves the conjugate addition of a nucleophilic oxygen to an α,β-unsaturated carbonyl compound. rsc.org While this reaction is more commonly used for the synthesis of other oxygen-containing heterocycles, intramolecular versions can be employed to form 1,3-dioxane rings. researchgate.netamanote.com This typically involves a substrate that contains both a hydroxyl group and an appropriately positioned activated double bond.

For instance, a δ-hydroxy-α,β-unsaturated aldehyde or ketone can undergo an intramolecular oxa-Michael addition to form a substituted 1,3-dioxane. researchgate.net The stereoselectivity of this cyclization can often be controlled by the choice of catalyst and reaction conditions. researchgate.net While not the most direct route to this compound, this methodology is valuable for the synthesis of highly functionalized 1,3-dioxane systems. researchgate.net

Specific Synthetic Routes to 2-Aryl-1,3-Dioxanes and 5-Alkyl-1,3-Dioxanes

The synthesis of 1,3-dioxanes with specific substitution patterns, such as 2-aryl and 5-alkyl groups, relies on the careful selection of starting materials for the primary synthetic routes described above.

The introduction of a 5-alkyl substituent, such as a pentyl group, is typically achieved by starting with a 2-alkyl-1,3-propanediol in an acetalization reaction. acs.org Alternatively, hydrogenation of a 5-alkylidene-1,3-dioxane can also yield a 5-alkyl-1,3-dioxane. thieme-connect.de

The 4-bromophenyl group at the C2 position is most straightforwardly introduced by using 4-bromobenzaldehyde as the carbonyl precursor in an acetalization reaction with the appropriate 1,3-diol. researchgate.net This is a widely applicable and high-yielding method for the synthesis of 2-aryl-1,3-dioxanes.

Alternatively, the Prins reaction between a styrene and formaldehyde can also be used to introduce an aryl group at the C4 position, which corresponds to the C2 position of the starting aldehyde in the acetalization reaction. mpg.deacs.org However, for a 2-aryl-1,3-dioxane, the acetalization approach is generally more direct and versatile.

Table 2: Comparison of Synthetic Routes to 2-Aryl-5-Alkyl-1,3-Dioxanes

| Synthetic Route | Key Reactants | Advantages | Disadvantages |

| Acetalization | Aryl aldehyde, 5-alkyl-1,3-propanediol | High yields, readily available starting materials, versatile | Requires water removal |

| Prins Cyclization | Alkene, aldehyde | Forms C-C and C-O bonds in one step | Can lead to side products, stereocontrol can be challenging |

| Intramolecular Oxa-Michael | δ-hydroxy-α,β-unsaturated carbonyl | Good for complex, functionalized dioxanes | Requires multi-step synthesis of the precursor |

Methodologies for Incorporating Pentyl Substituents at C5

The incorporation of a pentyl substituent at the C5 position of the 1,3-dioxane ring is achieved by utilizing a correspondingly substituted precursor, namely 2-pentyl-1,3-propanediol. The synthesis of this key intermediate is a crucial first step. A well-established and efficient method for preparing 2-alkyl-1,3-propanediols involves the reduction of dialkyl 2-alkylmalonates.

A typical synthetic sequence for obtaining 2-pentyl-1,3-propanediol is outlined below:

Alkylation of Diethyl Malonate: The synthesis begins with the alkylation of diethyl malonate. Sodium ethoxide is generated in situ by reacting sodium metal with absolute ethanol. Diethyl malonate is then added, forming the corresponding enolate. This nucleophilic enolate subsequently reacts with a pentyl halide, such as 1-bromopentane, in a classic SN2 reaction to yield diethyl pentylmalonate.

Reduction to 2-Pentyl-1,3-propanediol: The resulting diethyl pentylmalonate is then reduced to 2-pentyl-1,3-propanediol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is typically employed for this transformation. The ester groups of the diethyl pentylmalonate are reduced to primary alcohols, affording the desired 2-substituted 1,3-propanediol.

Scheme 1: Synthesis of 2-Pentyl-1,3-propanediol

Step 1: Alkylation

EtOOC-CH( (CH₂)₄CH₃ )-COOEt + LiAlH₄ → HOCH₂-CH( (CH₂)₄CH₃ )-CH₂OH

Stereochemical and Conformational Analysis of 2 4 Bromophenyl 5 Pentyl 1,3 Dioxane

Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like its carbocyclic analog cyclohexane (B81311), is not planar and adopts a variety of puckered conformations to relieve inherent angle and eclipsing strains. libretexts.org The balance between these conformations is governed by subtle energetic differences, with the chair form being the most stable.

The ground-state conformation for the 1,3-dioxane ring is overwhelmingly the chair form. thieme-connect.deresearchgate.net This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles for the sp³ hybridized carbons, and torsional strain, by ensuring all substituents on adjacent carbons are staggered. libretexts.org The chair conformation of 1,3-dioxane is slightly more puckered at the C4-C5-C6 portion compared to the O1-C2-O3 portion due to the different bond lengths and angles associated with carbon and oxygen atoms.

The 1,3-dioxane ring is not static; it undergoes a dynamic process of ring inversion, or "ring flipping," which converts one chair conformation into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com For the parent 1,3-dioxane, this inversion proceeds through higher-energy intermediate structures. Quantum-chemical studies have shown that the interconversion can occur along two main pathways involving flexible forms as intermediates. researchgate.netresearchgate.net The energy barrier for this inversion is a key parameter defining the ring's flexibility.

Between the two chair conformations on the potential energy surface lie several less stable, flexible conformers, including the boat and twist-boat (or skew-boat) forms. The pure boat conformation is destabilized by significant steric repulsion between the "flagpole" hydrogens at C2 and C5 and by torsional strain from eclipsed bonds along the sides of the ring. libretexts.org

To alleviate these unfavorable interactions, the boat conformation can twist, forming the more stable twist-boat conformer. libretexts.org This twisting motion moves the flagpole hydrogens apart and reduces the eclipsing strain, making the twist-boat an energy minimum on the potential energy surface, albeit higher in energy than the chair form. libretexts.orgresearchgate.net Computational studies on substituted 1,3-dioxanes have identified two primary twist conformers, the 2,5-twist and the 1,4-twist, as key intermediates in the chair-to-chair inversion process. researchgate.netresearchgate.net

Relative Energies of 1,3-Dioxane Conformers

| Conformer | Relative Energy (kJ/mol) | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 (Most Stable) | None; strain is minimized. |

| Twist-Boat | ~23 | Some residual torsional and steric strain. libretexts.org |

| Boat | ~30 | Flagpole steric interactions; torsional strain from eclipsed bonds. libretexts.org |

Influence of 2-Aryl and 5-Alkyl Substituents on Dioxane Conformation

The introduction of substituents onto the 1,3-dioxane ring significantly influences the conformational equilibrium. For 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane, the large aryl group at C2 and the pentyl group at C5 have pronounced effects due to steric and stereoelectronic factors.

Stereoelectronic effects involve the influence of orbital interactions on the conformation of a molecule. In heterocycles like 1,3-dioxane, a key phenomenon is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. This preference is often explained by a stabilizing hyperconjugative interaction between the lone pair (n) of a ring heteroatom and the antibonding orbital (σ) of the C2-substituent bond (n -> σ). figshare.comresearchgate.net

However, for a 2-aryl substituent, this effect is generally overshadowed by steric demands. The bulky nature of the 4-bromophenyl group leads to a strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens at C4 and C6. thieme-connect.de While the electronic nature of the aryl substituent can modulate the ring's geometry, the conformational equilibrium is dominated by the avoidance of steric strain.

When a substituent on a chair conformer is in the axial position, it can experience destabilizing steric interactions with other axial atoms or groups. These interactions, known as 1,3-diaxial interactions, are a primary driver of conformational preference. youtube.comlibretexts.org

In the context of this compound:

An axial 2-(4-Bromophenyl) group would experience severe steric repulsion from the axial hydrogens at C4 and C6. These interactions are more pronounced in 1,3-dioxanes than in cyclohexane because the shorter C-O bond lengths bring the axial substituents closer together. thieme-connect.de

An axial 5-pentyl group would be repelled by the axial hydrogens at C1 and C3 (in a cyclohexane analogy) and potentially by the lone pairs of the ring oxygen atoms.

Due to these significant destabilizing interactions, both the 2-(4-bromophenyl) group and the 5-pentyl group will have a strong preference for the equatorial position. The conformation that places the largest substituent in the equatorial position is generally the most stable. youtube.comlibretexts.org When both groups are large, the diequatorial arrangement is heavily favored.

Configurational Isomerism: Cis-Trans Relationships in Substituted 1,3-Dioxanes

The presence of substituents at two different carbons (C2 and C5) gives rise to stereoisomerism. libretexts.org Specifically, this compound can exist as cis and trans diastereomers. These isomers have the same connectivity but differ in the spatial orientation of the substituents relative to the plane of the ring.

Cis Isomer : The 4-bromophenyl and pentyl groups are on the same side of the ring. In a chair conformation, this corresponds to one group being axial and the other being equatorial (axial-equatorial or equatorial-axial).

Trans Isomer : The 4-bromophenyl and pentyl groups are on opposite sides of the ring. This arrangement allows for both groups to be axial (diaxial) or both to be equatorial (diequatorial).

Given the strong energetic penalty associated with placing either bulky group in the axial position, the conformational and configurational equilibria will be dominated by the most stable arrangement. The diaxial conformation of the trans isomer would be highly unstable due to multiple severe 1,3-diaxial interactions. The cis isomer, with one bulky group forced into an axial position, would also be significantly less stable than the diequatorial trans isomer. libretexts.org Consequently, the trans isomer with both the 2-(4-bromophenyl) and 5-pentyl groups in equatorial positions represents the most thermodynamically stable form of the molecule.

Analysis of Isomers for this compound

| Isomer | Possible Conformations (C2, C5) | Relative Stability | Reasoning |

|---|---|---|---|

| Cis | Equatorial, Axial | Unfavored | High steric strain from the axial pentyl group. |

| Axial, Equatorial | Highly Unfavored | Severe steric strain from the axial 4-bromophenyl group. thieme-connect.de | |

| Trans | Equatorial, Equatorial | Most Stable | Both bulky groups are in the sterically favored equatorial position, minimizing 1,3-diaxial interactions. libretexts.org |

| Axial, Axial | Least Stable | Extreme steric strain from two bulky axial groups. |

Anancomeric Structures and Conformational Locking Phenomena in 1,3-Dioxane Derivatives

The concept of anancomeric, or conformationally locked, structures is pivotal in the stereochemical analysis of substituted cyclic systems like 1,3-dioxanes. An anancomeric system is one in which the conformational equilibrium is overwhelmingly shifted towards a single conformer, effectively "locking" the ring in a specific geometry. This phenomenon arises from a large energy difference between the possible chair conformations, typically induced by bulky substituents that exhibit a strong preference for the equatorial position to minimize steric strain.

In the case of this compound, the substituents at both the C2 and C5 positions play a crucial role in dictating its conformational behavior. The 1,3-dioxane ring, similar to cyclohexane, preferentially adopts a chair conformation to alleviate torsional strain. thieme-connect.de For a 2,5-disubstituted 1,3-dioxane, this leads to the possibility of two chair conformers for each diastereomer (cis and trans).

The conformational preference of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial orientations. A larger A-value signifies a greater preference for the equatorial position. For alkyl groups at the C5 position of the 1,3-dioxane ring, the steric interactions with the axial hydrogens at C2, C4, and C6, as well as the oxygen atoms, are significant. The pentyl group, being a moderately bulky alkyl chain, will have a strong preference for the equatorial orientation to avoid these unfavorable 1,3-diaxial interactions.

Similarly, the 4-bromophenyl group at the C2 position also exhibits a significant preference for the equatorial position. This is due to the steric hindrance that would occur between the axial aryl group and the syn-axial hydrogens at C4 and C6. thieme-connect.de The presence of two shorter C-O bonds in the 1,3-dioxane ring compared to C-C bonds in cyclohexane leads to more pronounced 1,3-diaxial interactions, further favoring equatorial substitution at C2. thieme-connect.de

For the cis-isomer, one substituent would be in an axial position while the other is equatorial. The chair conformation with the C5-pentyl group in the equatorial position and the C2-(4-bromophenyl) group in the axial position would be in equilibrium with the conformer where the pentyl group is axial and the bromophenyl group is equatorial. The relative energies of these two conformers would depend on the difference in the A-values of the two substituents.

Interactive Table: Conformational Energies (A-values) of Substituents in 1,3-Dioxane

| Substituent | Position | A-value (kcal/mol) | Equatorial Preference |

| Ethyl | C5 | ~0.8 | Strong |

| Isopropyl | C5 | ~1.1 | Strong |

| tert-Butyl | C5 | > 4.0 | Very Strong (Locking) |

| Pentyl (estimated) | C5 | ~0.9 | Strong |

| Phenyl | C2 | ~3.1 | Very Strong |

| 4-Bromophenyl (estimated) | C2 | ~3.2 | Very Strong |

Note: The A-values are approximate and can vary with the solvent and the presence of other substituents. The values for pentyl and 4-bromophenyl are estimated based on structurally similar groups.

Diastereoselectivity Considerations in the Synthesis and Reactions of 1,3-Dioxanes

The synthesis of 2,5-disubstituted 1,3-dioxanes, such as this compound, typically involves the acid-catalyzed acetalization of a 2-substituted-1,3-propanediol with an aldehyde. organic-chemistry.org In this case, the reaction would be between 2-pentyl-1,3-propanediol and 4-bromobenzaldehyde (B125591). This reaction proceeds through a carbocation or oxocarbenium ion intermediate at the C2 position, and the approach of the second hydroxyl group of the diol can occur from two different faces, leading to the formation of two diastereomers: cis and trans.

The stereochemical outcome of this cyclization is governed by a combination of thermodynamic and kinetic factors. Under conditions of thermodynamic equilibrium, the ratio of the diastereomers will reflect their relative stabilities. As discussed in the previous section, the trans-isomer of this compound, which can adopt a diequatorial conformation, is expected to be significantly more stable than the cis-isomer, which must have one substituent in the sterically more demanding axial position. Therefore, syntheses conducted under equilibrating conditions (e.g., prolonged reaction times with a strong acid catalyst) are expected to yield the trans-isomer as the major product. researchgate.net

Kinetic control of the diastereoselectivity is also possible and depends on the transition state energies of the cyclization step. The stereochemistry of the 2-pentyl-1,3-propanediol will influence the facial selectivity of the intramolecular ring closure. The developing steric interactions in the transition state often favor the formation of the thermodynamically more stable product, but this is not always the case.

For instance, stereoselective syntheses of trans-2,5-disubstituted 1,3-dioxane derivatives have been achieved with high selectivity by performing the acetalization reaction in the presence of saturated aqueous solutions of inorganic salts like CaCl₂, LiCl, or ZnCl₂. researchgate.net This suggests that the reaction conditions can be tuned to strongly favor the formation of the trans diastereomer.

Reactions involving a pre-formed 1,3-dioxane ring can also exhibit diastereoselectivity. For example, if a reaction creates a new stereocenter on the pentyl chain or the bromophenyl group, the existing stereocenters of the dioxane ring can direct the stereochemical outcome of the reaction. The conformationally locked nature of the trans-isomer would present a well-defined three-dimensional structure to incoming reagents, potentially leading to high diastereoselectivity. The equatorial substituents would effectively block one face of the molecule, directing attack to the less hindered face.

Interactive Table: Expected Diastereoselectivity in the Synthesis of this compound

| Reaction Conditions | Control | Expected Major Isomer | Expected trans:cis Ratio |

| Thermodynamic (e.g., strong acid, long reaction time) | Thermodynamic | trans | > 90:10 |

| Kinetic (e.g., specific Lewis acids, low temperature) | Kinetic | trans (likely) | Variable, can be high |

| Acetalization with CaCl₂ (saturated aqueous solution) | Thermodynamic/Complexation | trans | > 96:4 |

Note: The expected ratios are based on findings for similar 2,5-disubstituted 1,3-dioxane systems and represent a qualitative prediction.

Computational and Theoretical Investigations of 2 4 Bromophenyl 5 Pentyl 1,3 Dioxane and 1,3 Dioxane Systems

Application of Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT)

The conformational properties and electronic structures of 1,3-dioxane (B1201747) and its derivatives are extensively studied using both ab initio molecular orbital theory and Density Functional Theory (DFT). researchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational, albeit computationally intensive, approach to solving the electronic Schrödinger equation. researchgate.net

DFT has emerged as a more common and efficient method, offering a favorable balance between accuracy and computational cost. Hybrid density functionals, including B3LYP, B3PW91, and PBE0, are frequently employed in conjunction with various basis sets (e.g., 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ) to optimize molecular geometries and calculate electronic energies. researchgate.netresearchgate.netresearchgate.net These methods are used to investigate the fundamental preference of the 1,3-dioxane ring for a chair conformation and to determine the energetic consequences of placing substituents at various positions on the ring. thieme-connect.de For 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane, DFT calculations would predict that the lowest energy conformation involves a chair-shaped ring with both the bulky 4-bromophenyl group at the C2 position and the pentyl group at the C5 position occupying equatorial orientations to minimize steric interactions.

Calculation of Conformational Energies, Enthalpies, Entropies, and Free Energies

A primary goal of computational studies on 1,3-dioxane systems is to quantify the relative stabilities of different conformers. Quantum-chemical calculations are used to determine energy differences (ΔE), conformational enthalpies (ΔH⁰), entropies (ΔS⁰), and Gibbs free energies (ΔG⁰). researchgate.net These thermodynamic parameters are crucial for understanding the position of conformational equilibria.

For the parent 1,3-dioxane molecule, the chair conformer is significantly more stable than flexible forms like the 2,5-twist or 1,4-twist conformers. researchgate.netresearchgate.net Calculations have shown the chair form to be more stable than the 2,5-twist conformer by approximately 5-6 kcal/mol in terms of free energy (ΔG). researchgate.net The introduction of substituents, as in this compound, further influences these energy differences. The preference for an equatorial substituent over an axial one is driven by the avoidance of unfavorable 1,3-diaxial interactions. thieme-connect.de Theoretical calculations allow for the precise quantification of these energy penalties, known as A-values or conformational energies (ΔG°). researchgate.net

| Method/Basis Set | Conformer | Relative Energy (ΔE) | Relative Free Energy (ΔG) | Reference |

|---|---|---|---|---|

| HF/6-31G(d) | Chair | 0.00 | 0.00 | researchgate.net |

| HF/6-31G(d) | 2,5-Twist | 4.67 | - | researchgate.net |

| HF/6-31G(d) | 1,4-Twist | 6.03 | - | researchgate.net |

| B3LYP/6-31G(d) | Chair | 0.00 | 0.00 | researchgate.net |

| B3LYP/6-31G(d) | 2,5-Twist | 5.99 | 5.22 | researchgate.net |

| B3LYP/6-31G(d) | 1,4-Twist | 6.99 | - | researchgate.net |

Potential Energy Surface Analysis for Conformational Isomerizations and Transition States

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. wayne.edu Computational exploration of the PES for 1,3-dioxane derivatives reveals the pathways of conformational isomerization, such as the chair-to-chair ring inversion. researchgate.netresearchgate.net This analysis involves locating stationary points on the PES, which include energy minima corresponding to stable conformers (e.g., equatorial and axial chair forms) and first-order saddle points corresponding to transition states. wayne.edu

For 5-alkyl- and 5-phenyl-1,3-dioxanes, quantum-chemical studies have identified pathways for the interconversion of equatorial and axial chair conformers. researchgate.net The process of ring inversion does not happen in a single step but proceeds through higher-energy flexible intermediates, such as twist-boat and half-chair forms. researchgate.net Calculating the energy barriers between these states is essential for understanding the dynamics of the molecule. The major contribution to the ring inversion barrier is typically associated with torsional strain. rsc.org For instance, in 4,4-dimethyl-1,3-dioxane, DFT calculations have revealed eight energy minima and the corresponding transition states, proposing the most likely pathways for chair-chair isomerization. researchgate.netresearchgate.net

| Substituent (R) | Process | Transition State | Calculated Barrier (ΔE) | Reference |

|---|---|---|---|---|

| Ethyl | Ceq → 2,5-T | TS-1 | 9.1 | researchgate.net |

| Ethyl | Cax → 2,5-T | TS-2 | 5.7 | researchgate.net |

| tert-Butyl | Ceq → 2,5-T | TS-1 | 8.4 | researchgate.net |

| tert-Butyl | Cax → 2,5-T | TS-2 | 4.9 | researchgate.net |

| Phenyl | Ceq → 2,5-T | TS-1 | 9.3 | researchgate.net |

| Phenyl | Cax → 2,5-T | TS-2 | 5.9 | researchgate.net |

*Calculations performed at the RHF/6-31G(d) level of theory. Ceq = Equatorial Chair, Cax = Axial Chair, 2,5-T = 2,5-Twist.

Natural Bond Orbital (NBO) Analysis for Understanding Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule, providing a quantitative basis for understanding stereoelectronic effects. acs.orgrsc.org In 1,3-dioxane systems, NBO analysis is crucial for explaining phenomena like the anomeric effect, which describes the preference of an electronegative substituent at the C2 position for the axial orientation. acs.org

NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonding and antibonding orbitals. The method then calculates the stabilization energies (E(2)) associated with delocalizing interactions between a filled (donor) orbital and a vacant (acceptor) orbital. acs.orgtandfonline.com For 1,3-dioxanes, significant interactions include those between the oxygen lone pairs (nO) and the antibonding orbitals of adjacent C-C or C-H bonds (σ). researchgate.net For example, the interaction between an axial lone pair on an oxygen atom and the anti-periplanar antibonding orbital of the C2-substituent bond (n(O) → σ(C–Y)) is a key stabilizing factor for axial conformers. acs.org

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) | Reference |

|---|---|---|---|

| LP(e) O1 | σ* C2-O3 | 12.66 | tandfonline.com |

| n(O) | σ* C-Hax | - | researchgate.netacs.org |

| n(O) | σ* C5-Heq | - | researchgate.net |

*LP(e) refers to the equatorial non-bonding lone pair orbital.

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

While quantum mechanics calculations typically focus on stationary points on the PES, molecular dynamics (MD) simulations provide a way to model the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational transitions and intermolecular interactions at finite temperatures. researchgate.net

In the context of 1,3-dioxane systems, MD simulations have been used to show that at room temperature, the flexible conformers (such as twist forms) are transient species that readily interconvert with each other and relax into the more stable chair conformation. researchgate.netresearchgate.net These simulations can model the behavior of the molecule in the gas phase or in solution, providing a more realistic picture of its dynamic conformational equilibrium. For a large molecule like this compound, MD would be particularly useful for exploring the vast conformational space of the flexible pentyl chain and its interaction with the dioxane ring and the solvent environment.

Theoretical Estimation of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For 1,3-dioxane derivatives, DFT calculations are widely used to estimate NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govacs.org

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate magnetic shielding tensors, from which NMR chemical shifts are derived. researchgate.net Studies have shown a strong correlation between theoretically computed and experimentally measured chemical shifts for related diol and cyclic ether systems. nih.govmdpi.com Similarly, the different contributions (Fermi-contact, spin-orbit) to spin-spin coupling constants can be calculated, providing detailed insight into molecular structure. acs.orgacs.org For example, theoretical calculations of vicinal coupling constants (³J) can be used to determine the Gibbs conformational energies of substituents, as the magnitude of these couplings is highly dependent on the dihedral angle between coupled nuclei, which in turn depends on the conformational equilibrium. researchgate.net

| Molecule/System | Parameter | Experimental Value | Calculated Value | Method | Reference |

|---|---|---|---|---|---|

| 1,3-Diols | 1H Chemical Shift (CH) | - | Good correlation (gradient 1.07) | PBE0/cc-pVTZ | nih.gov |

| 5-ethyl-1,3-dioxane | ΔG° (kcal/mol) | 0.9 | 0.82 | RHF/6-31G(d) | researchgate.net |

| 5-phenyl-1,3-dioxane | ΔG° (kcal/mol) | 1.3 | 0.90 | RHF/6-31G(d) | researchgate.net |

Reaction Mechanisms Pertaining to 1,3 Dioxane Ring Formation and Transformations

Mechanistic Pathways of Acetalization Leading to 1,3-Dioxanes

The synthesis of 1,3-dioxanes, such as 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane, is most commonly achieved through the acetalization of a carbonyl compound with a 1,3-diol. This reaction is typically catalyzed by an acid and is reversible in nature. organic-chemistry.org

Stepwise Mechanisms Involving Hemiacetal Intermediates

The formation of the 1,3-dioxane (B1201747) ring proceeds through a stepwise mechanism initiated by the protonation of the carbonyl oxygen of the aldehyde (in this case, 4-bromobenzaldehyde). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the 1,3-diol (2-pentyl-1,3-propanediol). This initial attack results in the formation of a hemiacetal intermediate. khanacademy.orgyoutube.com

Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered 1,3-dioxane ring. researchgate.net A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

Role of Acid Catalysis and Equilibrium Control

Acid catalysis is essential for the acetalization reaction to proceed at a reasonable rate. organic-chemistry.org Both Brønsted and Lewis acids can be employed as catalysts. The catalyst protonates the carbonyl group, thereby activating it for nucleophilic attack.

The formation of 1,3-dioxanes is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the product, it is necessary to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. The position of the equilibrium is also influenced by the stability of the resulting 1,3-dioxane ring.

Plausible Mechanisms of Prins Cyclization in 1,3-Dioxane Synthesis

The Prins reaction provides an alternative route for the synthesis of 1,3-dioxanes. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. researchgate.netwikipedia.org In the context of synthesizing a molecule like this compound, a substituted alkene could react with 4-bromobenzaldehyde (B125591).

The mechanism of the Prins cyclization begins with the protonation of the aldehyde, which then undergoes an electrophilic addition to the alkene, forming a carbocation intermediate. wikipedia.org This carbocation can then be trapped by a nucleophile. In the synthesis of 1,3-dioxanes, an excess of the aldehyde is often used, and a second molecule of the aldehyde can act as the nucleophile, trapping the carbocation to form a key intermediate that subsequently cyclizes to the 1,3-dioxane ring. wikipedia.org The reaction conditions, such as temperature and the nature of the acid catalyst, play a crucial role in determining the outcome of the Prins reaction. thieme-connect.com

Ionic Transacetalization Mechanisms and Their Synthetic Utility

Transacetalization is a process where an existing acetal (B89532) reacts with a diol in the presence of an acid catalyst to form a new acetal. This can be a useful synthetic strategy for the preparation of this compound if a pre-existing acetal of 4-bromobenzaldehyde is used.

The mechanism of transacetalization is similar to that of acetalization. The existing acetal is protonated, leading to the departure of one of the alcohol moieties and the formation of a carbocation. This carbocation is then trapped by the new diol (2-pentyl-1,3-propanediol) to form the desired 1,3-dioxane. Studies on gas-phase ion-molecule reactions have shown that transacetalization can occur through initial O-acylation followed by ring-opening and ring-reforming steps. rsc.org This process is driven by the relative stability of the starting materials and products and can be controlled by the reaction conditions.

Ring-Opening Reactions of 1,3-Dioxanes and Associated Mechanistic Studies

The 1,3-dioxane ring, while generally stable under neutral and basic conditions, can undergo ring-opening reactions under acidic conditions. organic-chemistry.org The mechanism of this reaction is essentially the reverse of acetalization. Protonation of one of the oxygen atoms in the ring is followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate can then be attacked by a nucleophile, leading to the opening of the ring.

Various reagents can be used to effect the ring-opening of 1,3-dioxanes, and the regioselectivity of the cleavage can be influenced by the nature of the substituents on the ring and the reaction conditions. researchgate.net For instance, reductive ring-opening can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), leading to the formation of diols with one of the hydroxyl groups protected as an ether.

The stability of the 1,3-dioxane ring in this compound would be a key consideration in its application as a protecting group in multi-step syntheses.

Mechanistic Investigations of Chemical Transformations at the Bromophenyl Moiety

The bromophenyl group of this compound is a site of potential chemical transformations, which can be explored through various mechanistic pathways.

One of the most significant reactions of the bromophenyl group is its participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com In a typical Suzuki-Miyaura coupling, a palladium catalyst undergoes oxidative addition to the carbon-bromine bond of the bromophenyl ring. The resulting organopalladium species then undergoes transmetalation with a boronic acid or its ester, followed by reductive elimination to form a new carbon-carbon bond and regenerate the catalyst. The electronic nature of the substituents on the boronic acid can influence the rate of the transmetalation step. mdpi.com

Advanced Analytical Techniques for Structural Elucidation of 2 4 Bromophenyl 5 Pentyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane. A combination of one- and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into its stereochemical and dynamic properties.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required for structural elucidation. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal through-bond connectivity between neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group, typically as a pair of doublets (an AA'BB' system) due to symmetry. The proton at the C2 position of the dioxane ring (the acetal (B89532) proton) will appear as a characteristic singlet or triplet, depending on the stereochemistry and coupling to protons at C4 and C6. The protons of the dioxane ring at the C4 and C6 positions will exhibit complex multiplets due to both geminal and vicinal coupling, with their chemical shifts and coupling patterns being highly dependent on their axial or equatorial orientation. The pentyl group at C5 will show a series of multiplets corresponding to the CH₂, and CH₃ groups, with the terminal methyl group appearing as a triplet.

The proton-decoupled ¹³C NMR spectrum will display a unique signal for each chemically distinct carbon atom. The brominated and ipso-carbons of the phenyl ring can be identified by their characteristic chemical shifts and the lower intensity of the C-Br signal due to quadrupolar relaxation. The acetal carbon (C2) will resonate at a downfield shift (typically 95-105 ppm). The C4/C6 and C5 carbons of the dioxane ring, along with the carbons of the pentyl chain, will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ This table presents expected chemical shifts and multiplicities based on data from analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Dioxane) | 5.45 | s | - |

| H-4ax, H-6ax (Dioxane) | 3.70 | d | ~11.5 |

| H-4eq, H-6eq (Dioxane) | 4.15 | dd | ~11.5, ~4.5 |

| H-5 (Dioxane) | 1.80 | m | - |

| H-1' (Pentyl) | 1.40 | m | - |

| H-2', H-3', H-4' (Pentyl) | 1.30 | m | - |

| H-5' (Pentyl) | 0.90 | t | ~7.0 |

| H-2'', H-6'' (Aromatic) | 7.40 | d | ~8.5 |

| H-3'', H-5'' (Aromatic) | 7.50 | d | ~8.5 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ This table presents expected chemical shifts based on data from analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Dioxane) | 101.5 |

| C-4, C-6 (Dioxane) | 67.0 |

| C-5 (Dioxane) | 35.0 |

| C-1' (Pentyl) | 29.0 |

| C-2' (Pentyl) | 26.5 |

| C-3' (Pentyl) | 31.8 |

| C-4' (Pentyl) | 22.6 |

| C-5' (Pentyl) | 14.1 |

| C-1'' (Aromatic) | 137.5 |

| C-2'', C-6'' (Aromatic) | 128.0 |

| C-3'', C-5'' (Aromatic) | 131.5 |

| C-4'' (Aromatic) | 123.0 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and determining the relative stereochemistry of the cis and trans isomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity within the pentyl chain and to establish the coupling network between the protons at C4, C5, and C6 of the dioxane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to an already assigned proton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry. For example, in the cis isomer where the 4-bromophenyl and pentyl groups are on the same face of the dioxane ring, a ROESY correlation would be expected between the acetal proton (H2) and protons on the pentyl group. In the trans isomer, such a correlation would be absent or very weak. Correlations between axial and equatorial protons on the dioxane ring also help to confirm the chair conformation.

The 1,3-dioxane (B1201747) ring is not static but exists in a conformational equilibrium, primarily involving chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is used to study these dynamic processes.

At room temperature, the chair-to-chair ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons at C4 and C6. As the temperature is lowered, this inversion process slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and eventually split into two distinct signals, one for the axial proton and one for the equatorial proton. By analyzing the line shapes of these signals as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides valuable information about the conformational stability of the ring, which is influenced by the steric bulk of the 4-bromophenyl and pentyl substituents. The substituents are expected to predominantly occupy the equatorial positions to minimize steric strain.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful complementary tool for structural elucidation. By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts for different possible isomers and conformers of this compound.

The procedure involves first performing a computational conformational search to identify the low-energy geometries (e.g., chair conformers with equatorial or axial substituents). Then, the NMR shielding constants are calculated for each stable conformer. By comparing the calculated chemical shifts (often scaled to account for systematic errors) with the experimental data, a much more confident assignment of the molecule's structure and predominant conformation in solution can be achieved. This integrated approach is particularly useful for resolving ambiguities in stereochemical assignments that might arise from relying solely on experimental data.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula. The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units ([M]⁺ and [M+2]⁺).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of the pentyl group: Cleavage of the C5-C(pentyl) bond to yield a stable fragment.

Cleavage of the dioxane ring: Ring-opening and subsequent fragmentation leading to characteristic losses.

Benzylic-type cleavage: Fission of the bond between the dioxane ring and the 4-bromophenyl group.

Fragmentation of the pentyl chain: Typical aliphatic chain fragmentation patterns.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents plausible fragments. The relative abundance of fragments depends on the ionization technique and energy.

| m/z (mass/charge) | Proposed Fragment Identity | Notes |

| 326/328 | [M]⁺• (Molecular Ion) | Characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 255/257 | [M - C₅H₁₁]⁺ | Loss of the pentyl group |

| 183/185 | [C₇H₆BrO]⁺ | Fragment containing the bromophenyl and acetal moieties |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific ion from the initial mass spectrum (a "parent" or "precursor" ion), typically the molecular ion ([M+H]⁺ or M⁺•), is selected and isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "daughter" or "product" ions.

The resulting product ion spectrum is then recorded. This technique allows for the systematic deconstruction of the molecule, confirming the connectivity between the different structural units. For example, selecting the molecular ion of this compound and subjecting it to CID would generate fragments that confirm the linkage of the pentyl group to the dioxane ring and the bromophenyl group to the C2 position. Analyzing the neutral losses (the mass difference between the parent and daughter ions) provides unambiguous evidence for the presence and location of the various substituents.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule at the atomic level. excillum.comwikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for understanding the molecule's physical and chemical properties. numberanalytics.commkuniversity.ac.in

The process begins with the growth of a high-quality single crystal of this compound, typically achieved through slow evaporation of a saturated solution. rsc.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique pattern of reflections. wikipedia.orgcreativebiomart.net By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org This map allows for the precise placement of each atom in the molecule, revealing the solid-state conformation and the stereochemical relationship between the substituents on the 1,3-dioxane ring (C2 and C5). For this compound, this analysis would definitively establish whether the 4-bromophenyl group and the pentyl group are arranged in a cis or trans relationship relative to the dioxane ring.

The resulting crystallographic data provides a wealth of structural detail, as summarized in the hypothetical data table below, which is representative of a small organic molecule. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C15H21BrO2 |

| Formula Weight | 313.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 8.25 Å, c = 18.40 Å, β = 95.5° |

| Volume | 1531.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.358 g/cm³ |

| Final R-index [I > 2σ(I)] | R1 = 0.045 |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". vscht.czpressbooks.pub

The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to its distinct structural components. The presence of the pentyl group would be confirmed by strong absorptions from sp³ C-H bond stretching just below 3000 cm⁻¹. libretexts.org The aromatic 4-bromophenyl group would show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org The 1,3-dioxane ring, which is a cyclic ether, would be identified by strong C-O stretching bands, typically found in the 1200-1000 cm⁻¹ region of the spectrum. The C-Br bond also has a characteristic absorption, though it appears at lower wavenumbers in the fingerprint region.

The expected key absorption bands for the compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3010 | C-H Stretch | Aromatic (sp² C-H) |

| 2950-2850 | C-H Stretch | Aliphatic (sp³ C-H of pentyl and dioxane) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 1150-1050 | C-O-C Stretch (Asymmetric & Symmetric) | 1,3-Dioxane (Acetal) |

| 820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring |

| 650-550 | C-Br Stretch | Aryl Bromide |

Chromatographic Methods (e.g., HPLC-UV) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov When coupled with an ultraviolet (UV) detector, HPLC becomes a powerful tool for assessing the purity of compounds that contain a UV-absorbing chromophore, such as the bromophenyl group in this compound.

For purity assessment, a sample of the synthesized compound is dissolved and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). A common approach for a molecule of this polarity would be reversed-phase HPLC, using a nonpolar C18 stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. As the separated components exit the column, they pass through a UV detector set to a wavelength where the bromophenyl group strongly absorbs (e.g., ~225 nm). The resulting chromatogram shows peaks corresponding to each component. The purity of the target compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Furthermore, HPLC is invaluable for the separation of stereoisomers. nih.gov The synthesis of this compound can potentially yield a mixture of cis and trans diastereomers. These diastereomers have different three-dimensional shapes and can often be separated by carefully optimized HPLC methods, as their interactions with the stationary phase will differ. researchgate.netchromforum.org Achieving baseline separation of the diastereomeric peaks allows for their individual quantification.

A hypothetical set of conditions for an HPLC-UV method is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic; Acetonitrile:Water (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 225 nm |

| Expected Retention Time (trans-isomer) | ~6.5 min |

| Expected Retention Time (cis-isomer) | ~7.2 min |

Strategic Derivatization and Chemical Transformations of 2 4 Bromophenyl 5 Pentyl 1,3 Dioxane

Transformations Involving the Pentyl Substituent

While the bromophenyl moiety is often the primary site for derivatization, the pentyl group at the 5-position of the 1,3-dioxane (B1201747) ring also offers opportunities for chemical modification. These transformations, however, are generally less common and may require more specific reaction conditions to achieve selectivity. Potential reactions could include free-radical halogenation to introduce a handle for further functionalization, although controlling the position of halogenation along the pentyl chain would be a significant challenge. Alternatively, oxidation of the terminal methyl group to a carboxylic acid or alcohol could be envisioned, though this would likely require enzymatic or other highly selective methods to avoid side reactions with the rest of the molecule.

Selective Reactions at the 1,3-Dioxane Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de This property is often exploited in its use as a protecting group for carbonyl compounds and 1,3-diols. organic-chemistry.org

Selective reactions on the 1,3-dioxane ring itself, without cleavage, are more challenging. However, certain transformations are possible. For instance, reductive cleavage of the acetal can be achieved using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃), which would open the ring to form a hydroxy ether. cdnsciencepub.com The regioselectivity of this ring-opening can be influenced by the substituents on the dioxane ring. researchgate.net Additionally, oxidation of the 1,3-dioxane ring can lead to the formation of ester derivatives. For example, treatment with reagents like m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters. organic-chemistry.org

Derivatization Strategies for Enhanced Spectroscopic Analysis and Isomer Identification

Chemical derivatization can be a valuable tool for improving the detection and identification of 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane and its isomers by various analytical techniques. For instance, the introduction of chromophoric or fluorophoric groups via the reactions described in section 7.1 can enhance its detection by UV-Vis or fluorescence spectroscopy.

Furthermore, the conformational rigidity of the 1,3-dioxane ring makes it a useful scaffold for stereochemical analysis. thieme-connect.de The chair-like conformation of the ring allows for the determination of the relative stereochemistry of substituents at the C2, C4, and C5 positions through NMR spectroscopy, by analyzing coupling constants and nuclear Overhauser effects. thieme-connect.deresearchgate.net Derivatization of the pentyl group or the phenyl ring could be used to create diastereomers with distinct NMR spectra, aiding in the assignment of stereochemistry. Mass spectrometry, coupled with quantum-chemical calculations of fragmentation energies, has also been used for the stereochemical study of 1,3-dioxane derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via oxidative cyclization or condensation reactions . For example, a related 1,3-dioxane derivative was synthesized using 3-chloroperoxybenzoic acid as an oxidizing agent in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate, 4:1 v/v) to achieve a 68% yield . Key parameters include temperature control (e.g., low temperatures to minimize side reactions) and solvent selection for efficient purification.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR/FT-IR : Used to confirm functional groups (e.g., bromophenyl C-Br stretch at ~500–600 cm⁻¹) and regiochemistry.

- X-ray Diffraction (XRD) : Single crystals grown via slow evaporation in benzene enable precise determination of bond lengths and angles. H atoms are refined using a riding model (C–H = 0.93 Å, ) .

- Elemental Analysis : Validates molecular formula consistency with theoretical values (e.g., %C, %H, %Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) require cross-validation :

- DEPT-135 NMR : Distinguishes CH₃, CH₂, CH, and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., ±0.001 Da precision) .

- Computational Modeling : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate stereochemistry .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to assess inhibition of target enzymes, such as heparanase, given the compound’s structural similarity to inhibitors with bromophenyl motifs .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against bacterial targets (e.g., Enterococcus faecium biofilm proteins) .

- Toxicity Profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) for acute toxicity assays (LC₅₀/IC₅₀) .

Q. What challenges arise in crystallographic refinement of 1,3-dioxane derivatives, and how are they addressed?

- Methodological Answer : Challenges include twinned crystals and disorder in the pentyl chain . Solutions involve:

- SHELXL Refinement : Apply restraints for bond distances/angles and anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Br) .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve values (<5%) .

Q. How do reaction mechanisms differ when synthesizing 1,3-dioxane derivatives via Claisen–Schmidt condensation versus Michael addition?

- Methodological Answer :

- Claisen–Schmidt : Base-catalyzed (e.g., NaOH) aldol-like condensation between ketones and aryl aldehydes, forming α,β-unsaturated carbonyl intermediates. Requires anhydrous conditions to prevent hydrolysis .

- Michael Addition : Nucleophilic attack of enolates on α,β-unsaturated esters. For 1,3-dioxanes, this may involve regioselective addition to the dioxane ring’s oxygen-stabilized carbocation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for 1,3-dioxane derivatives in aqueous versus organic solvents?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Hydrophobic Groups : The pentyl chain enhances solubility in hexane/ethyl acetate (logP ≈ 3.5), while the bromophenyl group increases dipole-dipole interactions with polar solvents (e.g., dichloromethane) .

- Experimental Validation : Use shake-flask methods (USP/Ph.Eur. guidelines) to measure partition coefficients (logD) at pH 7.4 .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 465–466 K | |

| Crystallographic -factor | SHELXL Refinement | (I > 2σ) | |

| Solubility in Hexane | Shake-Flassk Method | 12.5 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.